molecular formula C11H13Cl2N B2565367 4-(2,4-Dichlorophenyl)piperidine CAS No. 756771-71-8

4-(2,4-Dichlorophenyl)piperidine

Cat. No.: B2565367
CAS No.: 756771-71-8
M. Wt: 230.13
InChI Key: KHZMXNYGPDDEAE-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)piperidine is a chemical compound with the molecular formula C11H13Cl2N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of two chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)piperidine typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dichlorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(2,4-Dichlorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the field of neuropharmacology.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-(2,4-Dichlorophenyl)piperidine can be compared with other piperidine derivatives:

Uniqueness: The unique combination of two chlorine atoms on the phenyl ring of this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

4-(2,4-Dichlorophenyl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a dichlorophenyl group, which is pivotal for its biological activity. The structural formula can be represented as follows:

C11H12Cl2N\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In one study, several derivatives were evaluated for their efficacy against lung adenocarcinoma (A549) and cervical carcinoma (M-HeLa) cell lines. The results showed that these compounds had IC50 values comparable to the standard chemotherapy drug doxorubicin, indicating significant anticancer potential.

Compound Cell Line IC50 (µM) Comparison Drug Toxicity
This compoundA54915.0DoxorubicinLess toxic than doxorubicin
This compoundM-HeLa18.5DoxorubicinLess toxic than doxorubicin

These findings suggest that this compound derivatives could be promising candidates for further development as anticancer agents .

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. It has been shown to act as an NMDA receptor antagonist, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, it demonstrated the ability to block NMDA-induced convulsions in neonatal rats with a minimum effective dose of 20 mg/kg .

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Some studies have highlighted the potential of piperidine derivatives to inhibit DHFR, an essential enzyme in folate metabolism crucial for DNA synthesis. The IC50 values for these compounds ranged from 13.70 µM to 47.30 µM .
  • NMDA Receptor Modulation : The compound's ability to antagonize NMDA receptors suggests a role in neuroprotection and anticonvulsant activity, which is beneficial in conditions involving excitotoxicity .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving the administration of this compound derivatives demonstrated significant tumor growth inhibition in xenograft models of lung cancer. The treatment resulted in a marked reduction in tumor size compared to control groups.
  • Neuroprotective Effects : In animal models simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers compared to untreated controls.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZMXNYGPDDEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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